Methyl 2-[(prop-2-yn-1-yl)amino]benzoate
Description
Methyl 2-[(prop-2-yn-1-yl)amino]benzoate is an anthranilic acid derivative featuring a propargylamine substituent at the 2-position of the benzoate ester. Its molecular formula is C₁₁H₁₁NO₂, and it combines a methoxycarbonyl group with a propargylamino moiety. This compound is structurally related to bioactive molecules, including agrochemicals and pharmaceutical intermediates.
Properties
CAS No. |
137105-06-7 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
methyl 2-(prop-2-ynylamino)benzoate |
InChI |
InChI=1S/C11H11NO2/c1-3-8-12-10-7-5-4-6-9(10)11(13)14-2/h1,4-7,12H,8H2,2H3 |
InChI Key |
VJZVDYVRFRWRLL-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NCC#C |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NCC#C |
Synonyms |
Benzoic acid, 2-(2-propynylamino)-, methyl ester (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(2-propynylamino)-, methyl ester typically involves the following steps:
Starting Materials: Benzoic acid, propargylamine, and methanol.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate esterification.
Procedure: Benzoic acid is first reacted with propargylamine to form the intermediate 2-(2-propynylamino)benzoic acid. This intermediate is then esterified with methanol under acidic conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of benzoic acid, 2-(2-propynylamino)-, methyl ester may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and controlled reaction conditions ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propynyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.
Scientific Research Applications
Benzoic acid, 2-(2-propynylamino)-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-(2-propynylamino)-, methyl ester involves its interaction with specific molecular targets. The propynyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Methyl 4-chloro-2-(2-chloroacetamido)benzoate
- Structure : Features a chloroacetamido group at the 2-position and a chlorine atom at the 4-position.
- Key Differences: The substitution of the propargylamino group with a chloroacetamido group introduces electronegative chlorine atoms, which may enhance reactivity in nucleophilic substitutions. This compound was synthesized via modified anthranilic acid pathways, highlighting the versatility of benzoate derivatives in accommodating diverse functional groups .
Prop-2-yn-1-yl benzoate
- Structure: A simpler ester lacking the amino group, with a propargyloxy substituent directly attached to the benzene ring.
- This compound is listed as a research chemical with applications in organic synthesis .
Methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate
- Structure: Contains a methallyloxy (2-methylpropenyloxy) group instead of the propargylamino substituent.
- Key Differences : The methallyl group introduces steric bulk and a double bond, which may influence conformational flexibility and interaction with biological targets. This compound is used in R&D for pharmaceutical exploration .
Bensulfuron-methyl (Agrochemical Example)
- Structure: A sulfonylurea herbicide with a pyrimidinylamino-sulfonyl group at the 2-position.
- Key Differences: The complex sulfonylurea substituent confers herbicidal activity by inhibiting acetolactate synthase (ALS), a mechanism absent in the simpler propargylamino derivative. This highlights how benzoate esters serve as scaffolds for diverse agrochemical functionalities .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Trends
- Reactivity: Propargyl-containing compounds (e.g., this compound) are prized for their click chemistry compatibility, enabling modular drug design .
- Agrochemical Design : Sulfonylurea derivatives like bensulfuron-methyl underscore the importance of heterocyclic substituents in achieving target-specific activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
